molecular formula C7H16N2S B1231556 1-Butyl-3-ethylthiourea CAS No. 32900-06-4

1-Butyl-3-ethylthiourea

Cat. No.: B1231556
CAS No.: 32900-06-4
M. Wt: 160.28 g/mol
InChI Key: HZSRFLLZMWDVEV-UHFFFAOYSA-N
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Description

1-Butyl-3-ethylthiourea is a synthetic compound belonging to the class of thioureas. It is characterized by its unique chemical structure, which includes a butyl group and an ethyl group attached to a thiourea moiety. This compound has garnered attention due to its diverse applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-ethylthiourea can be synthesized through the reaction of butylamine and ethyl isothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows:

C4H9NH2+C2H5NCSC4H9NHC(=S)NHC2H5\text{C}_4\text{H}_9\text{NH}_2 + \text{C}_2\text{H}_5\text{NCS} \rightarrow \text{C}_4\text{H}_9\text{NHC}(=S)\text{NHC}_2\text{H}_5 C4​H9​NH2​+C2​H5​NCS→C4​H9​NHC(=S)NHC2​H5​

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Butyl-3-ethylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an accelerator in the production of neoprene rubber and as an additive in adhesives.

Mechanism of Action

The mechanism of action of 1-butyl-3-ethylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Thiourea: The parent compound, with a simpler structure.

    1-Butyl-3-methylthiourea: Similar structure but with a methyl group instead of an ethyl group.

    1-Butyl-3-phenylthiourea: Contains a phenyl group, leading to different chemical properties.

Uniqueness: 1-Butyl-3-ethylthiourea is unique due to its specific combination of butyl and ethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-butyl-3-ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-3-5-6-9-7(10)8-4-2/h3-6H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSRFLLZMWDVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052012
Record name 1-Butyl-3-ethylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32900-06-4
Record name Butylethylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32900-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylbutyl thiourea
Source ChemIDplus
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Record name Thiourea, N-butyl-N'-ethyl-
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Record name 1-Butyl-3-ethylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butyl-3-ethylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.608
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Record name 1-BUTYL-3-ETHYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
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Record name ETHYLBUTYL THIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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